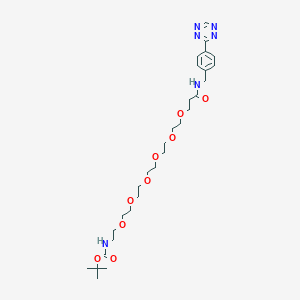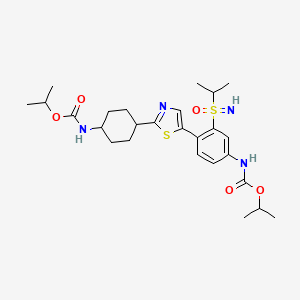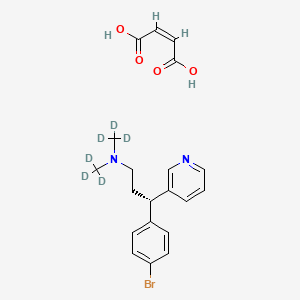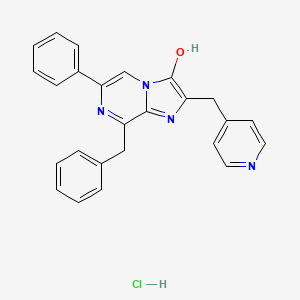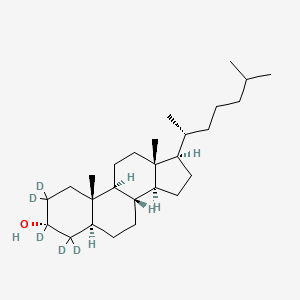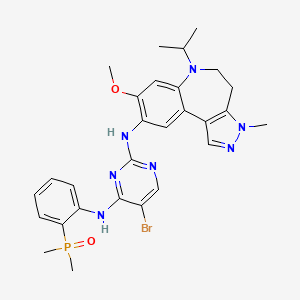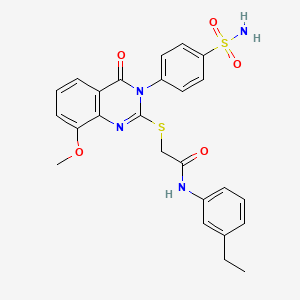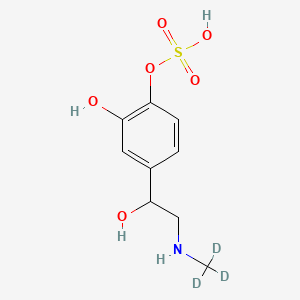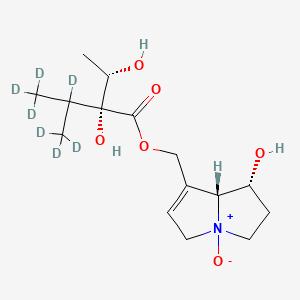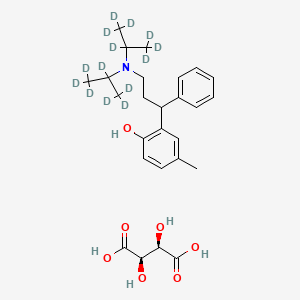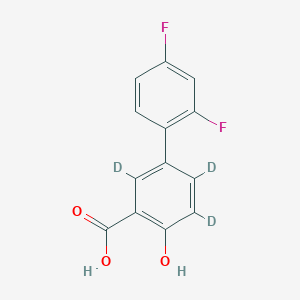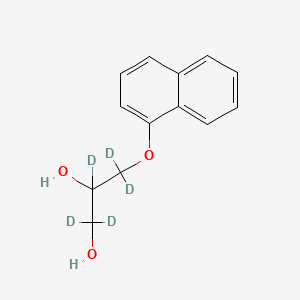
3-(1-Naphthalenyloxy)-1,2-propanediol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propranolol glycol-d5 is a deuterium-labeled derivative of propranolol glycol. Deuterium, a stable isotope of hydrogen, is incorporated into the molecule to replace hydrogen atoms. This modification is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of propranolol glycol, as deuterium can be traced more easily than hydrogen .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propranolol glycol-d5 typically involves the deuteration of propranolol glycol. This process can be achieved by using deuterated reagents or solvents. One common method involves the use of deuterated water (D2O) in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods: Industrial production of propranolol glycol-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the consistent incorporation of deuterium atoms. The final product is purified using techniques such as chromatography to achieve the desired purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions: Propranolol glycol-d5 undergoes various chemical reactions, including:
Oxidation: Propranolol glycol-d5 can be oxidized using oxidizing agents such as cerium (IV) sulfate in an acidic medium.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Cerium (IV) sulfate in an acidic medium.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles under suitable conditions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of propranolol glycol-d5.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Propranolol glycol-d5 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in studies involving the metabolic pathways of propranolol glycol.
Biology: Employed in studies to understand the biological effects and metabolism of propranolol glycol.
Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of propranolol glycol.
Industry: Used in the development of new pharmaceuticals and in quality control processes to ensure the consistency of drug formulations
Mechanism of Action
Propranolol glycol-d5, like propranolol, acts as a non-selective beta-adrenergic receptor antagonist. It blocks beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility. This results in reduced cardiac workload and oxygen demand. The blockade of these receptors also inhibits the release of renin from the kidneys, contributing to its antihypertensive effects .
Comparison with Similar Compounds
Propranolol: The parent compound, a non-selective beta-adrenergic receptor antagonist.
Propranolol Glycol: The non-deuterated form of propranolol glycol.
Other Beta-Blockers: Compounds like atenolol, metoprolol, and nadolol, which also act as beta-adrenergic receptor antagonists.
Uniqueness: Propranolol glycol-d5 is unique due to the incorporation of deuterium atoms, which allows for more precise tracing in pharmacokinetic and metabolic studies. This isotopic labeling provides a significant advantage in research applications, enabling detailed analysis of the compound’s behavior in biological systems .
Properties
Molecular Formula |
C13H14O3 |
|---|---|
Molecular Weight |
223.28 g/mol |
IUPAC Name |
1,1,2,3,3-pentadeuterio-3-naphthalen-1-yloxypropane-1,2-diol |
InChI |
InChI=1S/C13H14O3/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14-15H,8-9H2/i8D2,9D2,11D |
InChI Key |
BYNNMWGWFIGTIC-QJHRKUAUSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=CC=CC=C21)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


